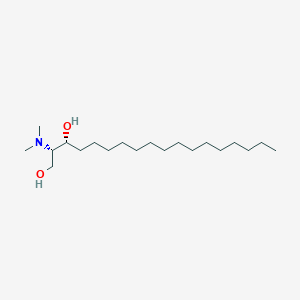

2S-(dimethylamino)-1,3R-octadecanediol

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La N,N-dimetil esfinganina (d18:0) se puede sintetizar mediante la metilación de la esfinganina (d18:0). El proceso implica la reacción de la esfinganina con agentes metilantes como el yoduro de metilo o el sulfato de dimetilo en condiciones básicas . La reacción generalmente ocurre en un solvente orgánico como diclorometano o tetrahidrofurano, y el producto se purifica mediante cromatografía en columna .

Métodos de producción industrial

La producción industrial de N,N-dimetil esfinganina (d18:0) sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto . El producto final a menudo se obtiene en forma de polvo y se almacena a bajas temperaturas para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

La N,N-dimetil esfinganina (d18:0) experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar N,N-dimetil esfinganina-1-fosfato.

Reducción: Las reacciones de reducción pueden convertir la N,N-dimetil esfinganina de nuevo a esfinganina.

Sustitución: El grupo amino en la N,N-dimetil esfinganina (d18:0) puede participar en reacciones de sustitución con electrófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los electrófilos como los haluros de alquilo se utilizan comúnmente en reacciones de sustitución.

Productos principales

Oxidación: N,N-dimetil esfinganina-1-fosfato.

Reducción: Esfinganina.

Sustitución: Diversos derivados de esfinganina sustituidos.

Aplicaciones Científicas De Investigación

La N,N-dimetil esfinganina (d18:0) tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

La N,N-dimetil esfinganina (d18:0) ejerce sus efectos interactuando con las membranas celulares y las vías de señalización. Puede modular la actividad de las enzimas involucradas en el metabolismo de los esfingolípidos, como las quinasas de esfingosina . El compuesto también afecta la producción de ceramida y esfingosina-1-fosfato, que son reguladores clave del crecimiento celular, la apoptosis y la inflamación .

Comparación Con Compuestos Similares

Compuestos similares

Esfinganina (d180): Un precursor de la N,N-dimetil esfinganina (d18:0) y un intermediario clave en el metabolismo de los esfingolípidos.

Monometil esfingosina (d181): Un derivado metilado de la esfingosina con funciones biológicas similares.

Trimetil esfingosina (d181): Otro derivado metilado de la esfingosina con propiedades distintas.

Singularidad

La N,N-dimetil esfinganina (d18:0) es única debido a su doble metilación, que imparte propiedades químicas y biológicas específicas. Este compuesto es más hidrofóbico en comparación con sus contrapartes no metiladas, lo que afecta su interacción con las membranas celulares y las proteínas . Además, su estado de metilación influye en su estabilidad metabólica y biodisponibilidad .

Actividad Biológica

2S-(dimethylamino)-1,3R-octadecanediol, commonly referred to as N,N-dimethyl sphinganine (d18:0), is a bioactive lipid that has garnered attention for its diverse biological activities. This compound is part of the sphingolipid family, which plays crucial roles in cellular signaling and membrane structure. The following sections will explore its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

N,N-dimethyl sphinganine interacts with cellular membranes and modulates various signaling pathways. Its primary mechanisms include:

- Enzyme Modulation : It influences the activity of enzymes involved in sphingolipid metabolism, such as sphingosine kinases, which are critical for generating bioactive sphingolipids like sphingosine-1-phosphate (S1P) .

- Cell Signaling : The compound acts as a second messenger in various signaling cascades that regulate cell growth, survival, and apoptosis .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Cell Growth and Survival : Studies indicate that N,N-dimethyl sphinganine promotes cell proliferation and survival through its interaction with growth factor signaling pathways .

- Apoptosis Regulation : It has been shown to induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy .

- Neuroprotection : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatment .

Case Studies and Research Findings

Several studies have investigated the effects of N,N-dimethyl sphinganine on different biological systems:

-

Cancer Research :

- A study demonstrated that N,N-dimethyl sphinganine induces apoptosis in breast cancer cells by activating caspase pathways. This suggests its potential as an anti-cancer agent .

-

Neurodegenerative Disorders :

- In models of Alzheimer's disease, N,N-dimethyl sphinganine was found to reduce amyloid-beta accumulation and improve cognitive function in animal studies .

- Inflammatory Diseases :

Data Table: Biological Effects of this compound

Propiedades

IUPAC Name |

(2S,3R)-2-(dimethylamino)octadecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h19-20,22-23H,4-18H2,1-3H3/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBHBTCYJMUUDZ-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025469 | |

| Record name | (2S,3R)-2-(Dimethylamino)octadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17267-46-8 | |

| Record name | (2S,3R)-2-(Dimethylamino)-1,3-octadecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17267-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3R)-2-(Dimethylamino)octadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.